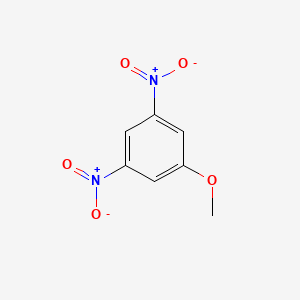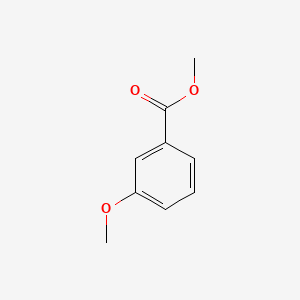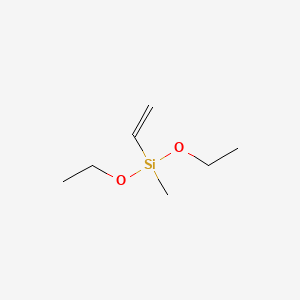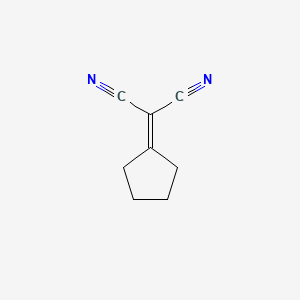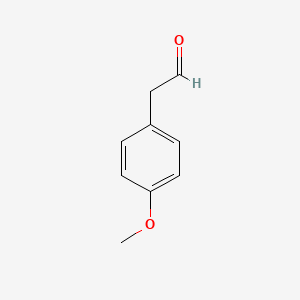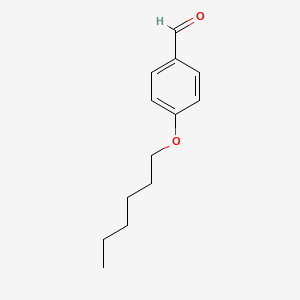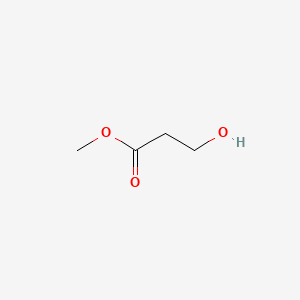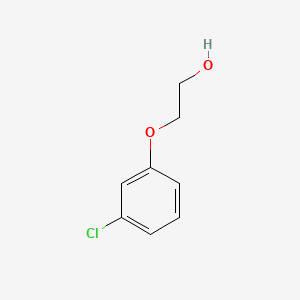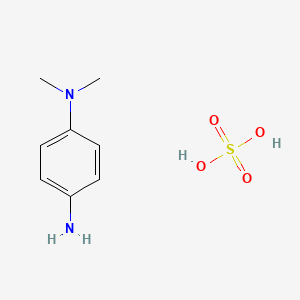
3-(2,6-Dimethylphenyl)-2-methyl-1-propene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to "3-(2,6-Dimethylphenyl)-2-methyl-1-propene" involves various chemical reactions. For instance, the synthesis of α,ω-bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide) is achieved through radical-cation phase transfer catalyzed polymerization, indicating the potential for complex synthesis pathways involving dimethylphenol derivatives . Similarly, the synthesis of 3,4-dimethylpenta-1,3-diene through a three-step, regioselective process, including condensation and Wittig reaction, suggests that the synthesis of the compound may also involve multi-step reactions to introduce or modify the dimethylphenyl and propene groups .
Molecular Structure Analysis
The molecular structure of compounds with dimethylphenyl groups has been characterized using various techniques. For example, the crystal and molecular structure of a related compound was determined using X-ray crystallography, revealing orthorhombic crystals and C2 symmetry . The molecular structure of another compound was calculated using DFT methods, showing good agreement with experimental data . These studies suggest that the molecular structure of "3-(2,6-Dimethylphenyl)-2-methyl-1-propene" could similarly be elucidated using X-ray crystallography and computational methods.
Chemical Reactions Analysis
The chemical reactions involving compounds with dimethylphenyl and propene structures have been studied. The photo-isomerization of a related compound under triplet photosensitization and direct irradiation indicates that "3-(2,6-Dimethylphenyl)-2-methyl-1-propene" may also undergo isomerization under similar conditions . Additionally, the Diels-Alder reaction of 3,4-dimethylpenta-1,3-diene with maleic anhydride demonstrates the reactivity of dimethyl-substituted dienes in cycloaddition reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds provide insights into the behavior of "3-(2,6-Dimethylphenyl)-2-methyl-1-propene." For instance, the crystal packing of a compound with dimethylphenyl groups is stabilized by intermolecular hydrogen bonding , suggesting that hydrogen bonding could also influence the properties of the compound . The molecular electrostatic potential analysis of another compound indicates reactive sites for electrophilic and nucleophilic attacks , which could be relevant for understanding the reactivity of "3-(2,6-Dimethylphenyl)-2-methyl-1-propene."
Applications De Recherche Scientifique
Polymerization Catalysts
3-(2,6-Dimethylphenyl)-2-methyl-1-propene shows significant application in the field of polymerization catalysts. For instance, nickel diimine compounds, including those with 2,6-dimethylphenyl, have been synthesized and tested in the polymerization of propene. These compounds influence the microstructure of polypropylene, affecting properties like stereoregularity and molecular weight (Pappalardo et al., 2000).
Selective Dimerization Catalysts
It has also been utilized in the selective dimerization of alkenes. For example, palladium carbene catalysts modified with 2,6-dimethylphenyl have shown a switch in selectivity from telomerization to dimerization products in the presence of 1,3-butadiene (Harkal et al., 2005).
Methanol Conversion to Propene
In the methanol to propene process over high silica H-ZSM-5 catalysts, the reaction pathway for propene formation was investigated. This research provides insights into the methylation and cracking mechanisms involved in the conversion process, with relevance to compounds such as 3-(2,6-Dimethylphenyl)-2-methyl-1-propene (Wu et al., 2011).
Copolymer Elastomers
The substance is also instrumental in the production of copolymer elastomers. Research has been conducted on the copolymerization of propene with ethene using catalysts that include 2,6-dimethylphenyl components. This research contributes to understanding the impact of catalyst substitution and activation on the microstructure of the resulting copolymers (Voegelé et al., 2002).
Synthetic Organic Chemistry
The compound finds applications in synthetic organic chemistry. For instance, its derivatives have been involved in the decomposition of silacyclobutanes, contributing to the understanding of catalytic processes and bond cleavage mechanisms (Tong & Shi, 2010).
Polymer Synthesis
In polymer science, the compound has been used in the synthesis of poly(phenylene ether) derivatives. This includes the development of photosensitive and thermosetting polymers, which are significant for advanced material applications (Matsumoto et al., 2005).
Safety And Hazards
The safety and hazards associated with “2,6-Dimethylphenyl” compounds can vary. For example, “2,6-Dimethylphenyl isocyanide” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and can cause severe skin burns and eye damage4.
Orientations Futures
The future directions of research involving “2,6-Dimethylphenyl” compounds can vary. For instance, advancements in the field of next-generation antimicrobials could offer a viable standalone alternative to traditional antibiotics or an effective means to prolong antibiotic efficacy when used in combination5.
Please note that the information provided is based on the available data and may not fully represent the properties of “3-(2,6-Dimethylphenyl)-2-methyl-1-propene”. Further research may be needed to obtain more accurate and comprehensive information.
Propriétés
IUPAC Name |
1,3-dimethyl-2-(2-methylprop-2-enyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-9(2)8-12-10(3)6-5-7-11(12)4/h5-7H,1,8H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPXOJFFNCZXOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CC(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641226 | |
| Record name | 1,3-Dimethyl-2-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-Dimethylphenyl)-2-methyl-1-propene | |
CAS RN |
878812-96-5 | |
| Record name | 1,3-Dimethyl-2-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



